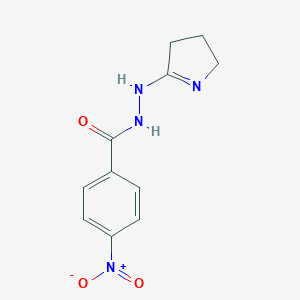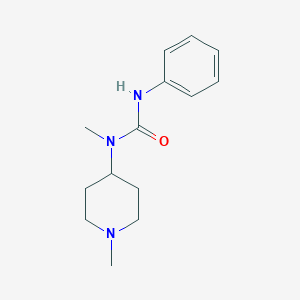![molecular formula C14H16N2O3S B256680 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester, also known as ethyl 2-(7-methyl-4-oxo-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidin-2-ylamino)acetate, is a chemical compound with potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
Studies have shown that 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester can induce changes in cellular metabolism and gene expression. It has been found to increase the expression of genes involved in apoptosis and decrease the expression of genes involved in cell proliferation. Additionally, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester. One direction is to further investigate its mechanism of action and identify the specific enzymes it targets. This could lead to the development of more effective anticancer agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to optimize its use in lab experiments and improve its efficacy.
Synthesemethoden
The synthesis of 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester involves the reaction of 7-m7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2-amine with 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through various techniques such as column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester has potential applications in scientific research, specifically in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to inhibit the growth of human glioblastoma cells and induce apoptosis in leukemia cells.
Eigenschaften
Produktname |
7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester |
|---|---|
Molekularformel |
C14H16N2O3S |
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
ethyl 7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-14(18)11-15-12(17)10-8-5-4-7(2)6-9(8)20-13(10)16-11/h7H,3-6H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
GWSLJFLKRMSCQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=C(C3=C(S2)CC(CC3)C)C(=O)N1 |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C3=C(S2)CC(CC3)C)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)
![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)
![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)

![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)

![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)